molecular formula C46H86O6 B11953566 13,34-dioxohexatetracontanedioic Acid CAS No. 17207-66-8

13,34-dioxohexatetracontanedioic Acid

Cat. No.: B11953566
CAS No.: 17207-66-8
M. Wt: 735.2 g/mol
InChI Key: VQILDVDETGYKFK-UHFFFAOYSA-N
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Description

13,34-Dioxohexatetracontanedioic Acid (CAS 17207-66-8) is a long-chain dicarboxylic acid with the molecular formula C₄₆H₈₆O₆ and a molecular weight of 735.195 g/mol. Its structure features a 46-carbon backbone terminating in two carboxylic acid groups (-COOH) and two ketone functional groups at positions 13 and 34 (Figure 1). However, detailed studies on its biological or industrial uses remain sparse in publicly available literature .

Properties

CAS No.

17207-66-8

Molecular Formula

C46H86O6

Molecular Weight

735.2 g/mol

IUPAC Name

13,34-dioxohexatetracontanedioic acid

InChI

InChI=1S/C46H86O6/c47-43(39-33-27-21-15-11-17-23-29-35-41-45(49)50)37-31-25-19-13-9-7-5-3-1-2-4-6-8-10-14-20-26-32-38-44(48)40-34-28-22-16-12-18-24-30-36-42-46(51)52/h1-42H2,(H,49,50)(H,51,52)

InChI Key

VQILDVDETGYKFK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCC(=O)CCCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)CCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 13,34-Dioxohexatetracontanedioic Acid involves multiple steps and specific reaction conditions

Chemical Reactions Analysis

13,34-Dioxohexatetracontanedioic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 13,34-Dioxohexatetracontanedioic Acid is not well-understood. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its exact mechanism of action and potential therapeutic effects .

Comparison with Similar Compounds

4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic Acid (CAS 892155-64-5)

  • Key Features : A 43-carbon chain interspersed with 13 ether linkages (-O-) and terminating in two carboxylic acid groups.
  • Comparison :
    • Unlike 13,34-dioxohexatetracontanedioic acid, this compound replaces ketones with ethers, significantly enhancing polarity and solubility in polar solvents.
    • The ether linkages may confer flexibility to the molecule, making it suitable for designing hydrogels or ion-conducting materials .

Tridecanoic Acid (CAS 638-53-9)

  • Molecular Formula : C₁₃H₂₆O₂.
  • Key Features : A saturated medium-chain fatty acid with a single carboxylic acid group.
  • Comparison :
    • Shorter chain length (C₁₃ vs. C₄₆) and absence of ketones or additional functional groups limit its utility in complex syntheses.
    • Primarily used in lipid research and as a building block for surfactants or esters .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Solubility
This compound 735.195 2 × COOH, 2 × ketones Not reported Low in water; soluble in organic solvents
Tridecaoxatritetracontane-dioic Acid ~850 (estimated) 2 × COOH, 13 × ethers Not reported High in polar solvents
Tridecanoic Acid 214.34 1 × COOH 236–237 Insoluble in water; soluble in ethanol

This compound

  • Potential Uses: Polymer Chemistry: The ketone groups may serve as cross-linking sites for thermosetting resins. Surfactants: Long hydrophobic chain paired with hydrophilic carboxylic acids could stabilize emulsions.
  • Limitations : High molecular weight and low water solubility may restrict biological applications .

Tridecaoxatritetracontane-dioic Acid

  • Applications :
    • Materials Science : Ether linkages enhance compatibility with hydrophilic matrices, ideal for membranes or drug delivery systems.
    • Coordination Chemistry : Carboxylic acids may bind metal ions for catalytic frameworks .

Tridecanoic Acid

  • Established Uses :
    • Lipid Research : Model compound for studying fatty acid metabolism.
    • Cosmetics : Emollient in skincare formulations .

Key Research Findings and Gaps

Synthetic Challenges: this compound’s synthesis likely requires multi-step oxidation and coupling reactions, increasing production costs . Tridecaoxatritetracontane-dioic Acid’s ether-rich structure demands precise oligomerization techniques, as noted in polyether synthesis literature .

Biological Activity: No studies directly link this compound to pharmacological activity, unlike shorter acids like caffeic acid (), which exhibit antioxidant properties.

Safety Profiles: Limited hazard data exist for this compound, though its structural analogs (e.g., medium-chain fatty acids) are generally low-risk .

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